molecular formula C9H8BrFO B15245207 1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone

1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone

Cat. No.: B15245207
M. Wt: 231.06 g/mol
InChI Key: SKXOCBHNMDVWJH-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO It is characterized by the presence of a bromine, fluorine, and methyl group attached to a phenyl ring, with an ethanone group at the para position

Preparation Methods

The synthesis of 1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone typically involves the bromination and fluorination of 3-methylacetophenone. One common method includes the selective bromination of 3-methylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The fluorination step can be achieved using a fluorinating agent like Selectfluor. The reaction conditions often involve moderate temperatures and controlled addition of reagents to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the electron-withdrawing effects of the bromine and fluorine substituents. Common reagents include Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound .

Scientific Research Applications

1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, influencing their activity. The compound’s ethanone group can also participate in hydrogen bonding and other interactions, further modulating its effects. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting chemical and biological properties.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-(6-bromo-2-fluoro-3-methylphenyl)ethanone

InChI

InChI=1S/C9H8BrFO/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3

InChI Key

SKXOCBHNMDVWJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)C)F

Origin of Product

United States

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